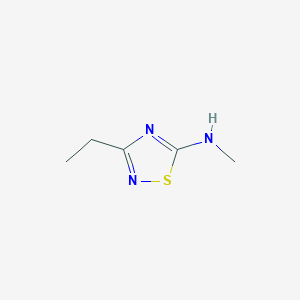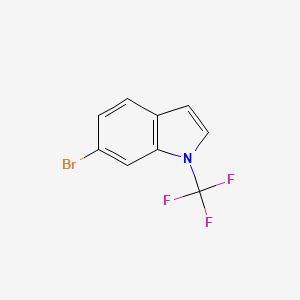
tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-amino-5-hydroxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:
tert-butyl chloroformate+3-amino-5-hydroxyaniline→tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, forming quinone derivatives.
Reduction: The compound can be reduced at the amino group to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis .
Biology: It can be used to modify amino acids and peptides, aiding in the investigation of biological pathways .
Medicine: Research has shown that derivatives of this compound exhibit inhibitory activity against certain bacterial strains, including multidrug-resistant Mycobacterium tuberculosis . This makes it a promising candidate for the development of new antibiotics.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes .
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound can also interact with proteins, altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-(3-amino-4-hydroxyphenyl)carbamate
- tert-butyl N-(3-amino-5-methoxyphenyl)carbamate
- tert-butyl N-(3-amino-5-chlorophenyl)carbamate
Comparison:
- tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which allows for diverse chemical modifications and interactions .
- tert-butyl N-(3-amino-4-hydroxyphenyl)carbamate has a similar structure but with the hydroxyl group in a different position, affecting its reactivity and binding properties .
- tert-butyl N-(3-amino-5-methoxyphenyl)carbamate and tert-butyl N-(3-amino-5-chlorophenyl)carbamate have different substituents (methoxy and chloro groups, respectively), which influence their chemical behavior and potential applications .
Eigenschaften
Molekularformel |
C11H16N2O3 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-4-7(12)5-9(14)6-8/h4-6,14H,12H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
DYORGPQFXGZULQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-N1-[7-bromo-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride](/img/structure/B13475019.png)
![2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride](/img/structure/B13475021.png)

![6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13475029.png)
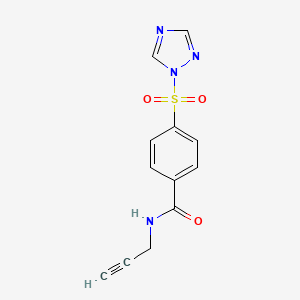
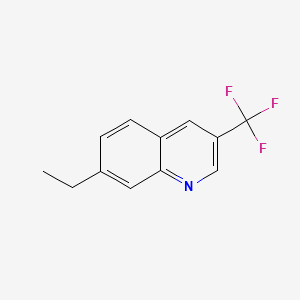
![7-Methoxythieno[3,2-b]pyridin-6-amine](/img/structure/B13475056.png)
![1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13475061.png)
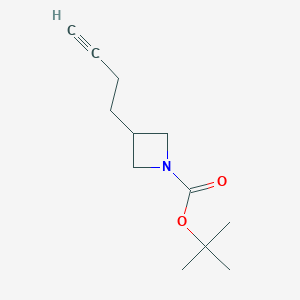
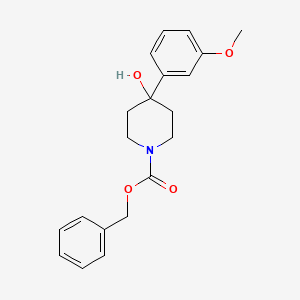
![4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13475101.png)
